molecular formula C13H8Cl2O3 B2430234 (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-40-3

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2430234
CAS No.: 874999-40-3
M. Wt: 283.1
InChI Key: XLVFABVMGWHYIV-DUXPYHPUSA-N
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Description

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is a functionalized acrylic acid derivative designed for advanced pharmaceutical and medicinal chemistry research. Compounds within this chemical class, characterized by a furan-acrylic acid scaffold, are frequently investigated as key synthetic intermediates in the development of novel therapeutic agents . The presence of the dichlorophenyl moiety enhances the molecular complexity and potential for target-specific interactions, making this compound a versatile building block for constructing more complex heterocyclic systems, such as pyrazoles, which are of significant interest in drug discovery . Researchers utilize this and related structures in hit-to-lead optimization campaigns, particularly in the synthesis of small-molecule libraries for high-throughput screening. It is strictly for use in laboratory research.

Properties

IUPAC Name

(E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-5-8(6-10(15)7-9)12-3-1-11(18-12)2-4-13(16)17/h1-7H,(H,16,17)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVFABVMGWHYIV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the 3,5-dichlorophenyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated carboxylic acids

    Substitution: Various substituted derivatives

Scientific Research Applications

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative used as a platform chemical for the synthesis of various organic compounds.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals and materials.

    2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.

Uniqueness

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a propenoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 874999-40-3, is an organic compound characterized by a furan ring substituted with a 3,5-dichlorophenyl group and a propenoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H8Cl2O3
  • Molecular Weight : 283.10 g/mol
  • Purity : >90% in commercial preparations

Synthesis Overview

The synthesis typically involves:

  • Formation of the furan ring via the Paal–Knorr reaction.
  • Substitution with the 3,5-dichlorophenyl group through electrophilic aromatic substitution.
  • Addition of the propenoic acid moiety via a Heck reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

Results indicate that this compound can induce apoptosis and inhibit cell proliferation in these lines, with IC50 values comparable to established chemotherapeutics.

Case Studies

StudyFocusFindings
Pendergrass et al. Type III Secretion SystemThe compound inhibited secretion in a C. rodentium model at concentrations leading to significant reductions in virulence factor activity.
Recent Cytotoxicity Study Cancer Cell LinesDemonstrated IC50 values of 6.66 µM for A549 and 8.51 µM for HT-29 cells, indicating potent cytotoxicity comparable to sorafenib.
Antimicrobial Testing Bacterial ResistanceShowed effectiveness against multidrug-resistant strains, suggesting potential as a novel antibiotic agent.

The biological effects of this compound may be attributed to its ability to bind specific enzymes or receptors involved in inflammatory responses and cell proliferation pathways. For instance, it may modulate signaling pathways associated with tumor growth and inflammation through inhibition of VEGFR-2 activity.

Comparison with Similar Compounds

In comparing this compound with other furan derivatives:

CompoundStructureBiological Activity
FurfuralBasic furan derivativeLimited biological activity; primarily used as a solvent
5-HydroxymethylfurfuralFuran derivative with hydroxymethyl groupAntioxidant properties; less potent than target compound
2,5-Furandicarboxylic AcidFuran derivative used in polymersNotable biocompatibility but lacks direct antimicrobial or anticancer effects

Q & A

Q. Table 1: Comparative Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight313.1 g/molHRMS
logP (Experimental)3.2 ± 0.1Shake-flask
Aqueous Solubility0.12 mg/mL (pH 7.4)HPLC-UV

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